l-Histidinol phosphate l-Histidinol phosphate L-histidinol phosphate is the O-phospho derivative of L-histidinol. It has a role as an Escherichia coli metabolite. It is functionally related to a L-histidinol. It is a conjugate acid of a L-histidinol phosphate(1-).
Histidinol phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-histidinol-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-histidinol phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 25679-93-0
VCID: VC1671648
InChI: InChI=1S/C6H12N3O4P/c7-5(3-13-14(10,11)12)1-6-2-8-4-9-6/h2,4-5H,1,3,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1
SMILES: C1=C(NC=N1)CC(COP(=O)(O)O)N
Molecular Formula: C6H12N3O4P
Molecular Weight: 221.15 g/mol

l-Histidinol phosphate

CAS No.: 25679-93-0

Cat. No.: VC1671648

Molecular Formula: C6H12N3O4P

Molecular Weight: 221.15 g/mol

* For research use only. Not for human or veterinary use.

l-Histidinol phosphate - 25679-93-0

Specification

CAS No. 25679-93-0
Molecular Formula C6H12N3O4P
Molecular Weight 221.15 g/mol
IUPAC Name [(2S)-2-amino-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate
Standard InChI InChI=1S/C6H12N3O4P/c7-5(3-13-14(10,11)12)1-6-2-8-4-9-6/h2,4-5H,1,3,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1
Standard InChI Key CWNDERHTHMWBSI-YFKPBYRVSA-N
Isomeric SMILES C1=C(NC=N1)C[C@@H](COP(=O)(O)O)N
SMILES C1=C(NC=N1)CC(COP(=O)(O)O)N
Canonical SMILES C1=C(NC=N1)CC(COP(=O)(O)O)N

Introduction

Chemical Structure and Properties

L-Histidinol phosphate is an organic compound with the molecular formula C6H12N3O4P and a molecular weight of 221.15 g/mol. It is structurally characterized as the O-phospho derivative of L-histidinol, containing a phosphate group linked to the alcohol moiety of histidinol . This compound exists as a conjugate acid of L-histidinol phosphate(1-) under physiological conditions .

The compound has been identified under various synonyms including:

  • L-histidinol phosphate

  • Histidinol-P

  • L-histidinol-p

  • Histidinol phosphate

As a phosphorylated intermediate in the histidine biosynthesis pathway, the compound contains both an imidazole ring characteristic of histidine derivatives and a phosphate group that makes it a substrate for phosphatase enzymes .

Biochemical Role in Metabolism

Role in Histidine Biosynthesis

L-Histidinol phosphate occupies a critical position in the biosynthesis of the essential amino acid L-histidine. It serves as the substrate in the penultimate step of this biosynthetic pathway . The compound undergoes dephosphorylation catalyzed by the enzyme L-histidinol phosphate phosphatase (HPP), resulting in the formation of L-histidinol and inorganic phosphate . This reaction represents a crucial transition in the conversion of metabolic precursors to functional amino acids.

Metabolic Significance

As a metabolite, L-histidinol phosphate has been identified in several bacterial species, most notably in Escherichia coli (strain K12, MG1655) . Its presence signifies active histidine biosynthesis, which is essential for protein synthesis and various cellular functions. The ability to synthesize histidine represents an important metabolic capability, particularly in organisms that cannot obtain this amino acid from their environment .

Enzymatic Processing

L-Histidinol Phosphate Phosphatase (HPP)

The enzyme responsible for processing L-histidinol phosphate is L-histidinol phosphate phosphatase (HPP), which catalyzes the hydrolysis of L-histidinol phosphate to L-histidinol and inorganic phosphate . This reaction constitutes a crucial step in the biosynthesis of L-histidine. Two distinct classes of HPP enzymes have been discovered in different bacterial species:

  • In Escherichia coli, the enzyme evolved from the HAD (Haloacid Dehalogenase) superfamily of proteins and is bi-functional, with the N-terminal domain possessing HPP activity and the C-terminal domain catalyzing the dehydration of imidazole glycerol-3-phosphate .

  • In other bacteria, such as Bacillus subtilis, HPP exists as a monofunctional enzyme from the polymerase and histidinol phosphatase (PHP) family of proteins .

Structural Characteristics of PHP Family HPP Enzymes

HPP enzymes from the PHP family exhibit distinctive structural features:

  • They possess a trinuclear active site containing divalent metal ions

  • They display a distorted (β/α)7-barrel protein fold

  • They belong to the amidohydrolase superfamily of enzymes

Studies on HPP from Lactococcus lactis have provided valuable insights into the structural elements of these enzymes.

Detailed Research Findings

Catalytic Properties of HPP

Extensive research on the HPP enzyme from Lactococcus lactis has yielded important information about the catalytic processing of L-histidinol phosphate. The catalytic efficiency of the enzyme is significantly influenced by the metal ions present in the active site, as demonstrated in Table 1.

Impact of Metal Content on Enzymatic Activity

Research has demonstrated that the metal composition of the HPP active site significantly influences catalytic efficiency. When expressed in standard LB medium, recombinant HPP from Lactococcus lactis contained a mixture of iron and zinc in the active site and exhibited a relatively low catalytic efficiency of approximately 10³ M⁻¹s⁻¹ .

Structural Studies and Substrate Recognition

Crystal Structures of HPP-Substrate Complexes

X-ray crystallographic studies have provided crucial information about how L-histidinol phosphate interacts with its enzymatic machinery. Crystal structures of HPP from Lactococcus lactis have been determined with various ligands bound in the active site:

  • HPP complexed with zinc and sulfate (HPP·Zn·SO₄)

  • HPP complexed with zinc, L-histidinol, and phosphate (HPP·Zn·HOL·HPO₄)

  • HPP complexed with zinc, L-histidinol, and arsenate (HPP·Zn·HAR)

These structures have revealed important details about substrate recognition and the catalytic mechanism of the phosphomonoester bond hydrolysis.

Conserved Residues and Substrate Specificity

Analysis of the conserved residues in the active site of HPP has helped identify the structural determinants of substrate specificity. The critical residues include:

  • Nine amino acids responsible for the coordination of the three divalent cations in the active site

  • Arginine and lysine residues located shortly after the C-terminal ends of β-strands 6 and 7

  • A tyrosine or phenylalanine residue positioned after the lysine/arginine at the end of β-strand 6

These conserved features have been instrumental in defining the boundaries of HPP activity among related protein sequences and distinguishing authentic HPP enzymes from structurally similar proteins with potentially different functions.

Physiological Significance and Applications

Role in Bacterial Metabolism

L-Histidinol phosphate holds significant physiological importance in bacterial metabolism as a key intermediate in the biosynthesis of L-histidine. The presence of this compound and the enzymes that process it are essential for histidine production in bacteria that synthesize this amino acid de novo .

In Escherichia coli, L-histidinol phosphate has been identified as a significant metabolite, highlighting its central role in the metabolism of this model organism . The ability to synthesize histidine provides bacteria with metabolic self-sufficiency with respect to this essential amino acid.

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